molecular formula C7H15ClN2O2 B1379036 N-methoxypiperidine-4-carboxamide hydrochloride CAS No. 1426290-51-8

N-methoxypiperidine-4-carboxamide hydrochloride

Cat. No.: B1379036
CAS No.: 1426290-51-8
M. Wt: 194.66 g/mol
InChI Key: CJQSETJWJUAKQZ-UHFFFAOYSA-N
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Description

N-Methoxypiperidine-4-carboxamide hydrochloride (CAS 1426290-51-8) is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 . It is a piperidine derivative, a class of heterocyclic compounds that serve as critically important building blocks in medicinal chemistry and pharmaceutical research . Piperidine rings are foundational structures found in a wide range of bioactive molecules and approved therapeutics, making them a key scaffold for the development of new active compounds . As a research chemical, this product is intended for use in laboratory investigations and experimental synthesis only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting thorough safety assessments before handling.

Properties

IUPAC Name

N-methoxypiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-9-7(10)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQSETJWJUAKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426290-51-8
Record name N-methoxypiperidine-4-carboxamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxypiperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine-4-carboxamide with methoxyamine hydrochloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk quantities and subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Types of Reactions: N-methoxypiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methoxypiperidine-4-carboxylic acid, while reduction may produce N-methoxypiperidine-4-carboxamide .

Scientific Research Applications

Drug Development

Piperidine derivatives, including N-methoxypiperidine-4-carboxamide hydrochloride, are crucial in developing new pharmaceuticals due to their ability to modulate biological pathways. Recent studies have highlighted their role in synthesizing biologically active compounds:

  • Antipsychotic Agents : Research indicates that piperidine derivatives can be used to synthesize antipsychotic medications. For instance, compounds derived from piperidine have been linked to the treatment of schizophrenia and other psychiatric disorders .
  • Cancer Treatment : this compound has shown promise in cancer research. It is being investigated for its potential to inhibit tumor growth and metastasis, particularly in RET-altered cancers .

Mechanistic Studies

The compound has been utilized in mechanistic studies to understand its interaction with biological systems:

  • AMPK Activation : Recent research has focused on the compound's ability to activate AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis. This activation could have implications for metabolic disorders and obesity management .

Synthesis and Evaluation of Derivatives

A significant body of work has been dedicated to synthesizing derivatives of this compound:

  • A study reported the synthesis of various piperidine derivatives and their evaluation as potential AMPK activators, demonstrating enhanced biological activity compared to the parent compound .

Pharmacological Studies

Pharmacological evaluations have revealed several therapeutic potentials:

  • 5-HT Receptor Agonism : Compounds related to this compound have been identified as agonists for serotonin receptors (5-HT1F), suggesting potential applications in treating migraines and other serotonin-related disorders .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionReferences
Antipsychotic AgentsSynthesis of derivatives for treating schizophrenia
Cancer TreatmentInhibition of RET-altered cell growth
AMPK ActivationPotential use in metabolic disorder treatment
Serotonin AgonismPossible treatment for migraines through 5-HT receptor activation

Mechanism of Action

The mechanism of action of N-methoxypiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

The compound shares core structural motifs with other piperidine carboxamide derivatives, including:

  • Piperidine-4-carboxamide hydrochloride (CAS: 39674-99-2): Shows a 0.96 similarity score, lacking the N-methoxy group but retaining the carboxamide functionality, which is critical for hydrogen-bonding interactions in biological systems .
  • N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 1361114-96-6): Features dual methyl groups at the 4-position, increasing steric hindrance and altering metabolic stability compared to the methoxy variant .
Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Similarity Score Key Functional Groups
N-Methoxypiperidine-4-carboxamide HCl - C₈H₁₅ClN₂O₂ - N-methoxy, 4-carboxamide
N-(4-Methoxyphenyl)piperidine-4-carboxamide HCl - C₁₃H₁₉ClN₂O₂ 0.93 4-Methoxyphenyl, 4-carboxamide
Piperidine-4-carboxamide HCl 39674-99-2 C₆H₁₁ClN₂O 0.96 4-Carboxamide
N,4-Dimethyl-4-piperidinecarboxamide HCl 1361114-96-6 C₈H₁₇ClN₂O 0.93 4-Methyl, N-methyl, 4-carboxamide

Biological Activity

N-Methoxypiperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H14ClN2OC_7H_{14}ClN_2O and features a piperidine ring substituted with a methoxy group and a carboxamide functional group. Its structure contributes to its solubility in water, enhancing its utility in various biochemical applications.

Property Details
Molecular FormulaC₇H₁₄ClN₂O
AppearanceWhite crystalline solid
SolubilitySoluble in water

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It is believed to act as an inhibitor or activator of certain enzymes, modulating various biochemical pathways. The compound's ability to bind to active sites on enzymes suggests potential roles in regulating cellular processes such as signaling pathways and metabolic activities .

Enzyme Interactions

Research indicates that this compound can influence enzyme activity, which is critical for understanding its pharmacodynamics. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .

Anticancer Potential

Preliminary studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, modifications to the piperidine ring have been shown to affect cell proliferation in cancer cell lines, suggesting that similar derivatives may exhibit significant anti-proliferative effects .

In a comparative study, compounds with varying substitutions on the piperidine ring demonstrated differences in potency against cancer cell lines, emphasizing the importance of structural modifications on biological activity .

Case Studies

  • Cell Viability Assays : In vitro studies have utilized this compound to assess cell viability across various cancer cell lines. Results indicated that the compound could reduce cell viability significantly at certain concentrations (EC50 values ranging from 0.83 μM to 1.24 μM) .
  • Enzyme Activity Modulation : The compound has been investigated for its ability to modulate enzyme activity in biochemical assays, illustrating its potential as a tool for studying enzyme kinetics and protein interactions in cellular contexts .

Potential Therapeutic Applications

Due to its biological activity, this compound is being explored for various therapeutic applications:

  • Anticancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
  • Enzyme Inhibition : The compound's interactions with specific enzymes may lead to new treatments for diseases where these enzymes play a critical role.
  • Pharmacological Research : Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential across different biological systems .

Q & A

Q. What are the recommended synthetic routes for N-methoxypiperidine-4-carboxamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a piperidine precursor (e.g., 4-carboxamidopiperidine) with a methoxy-containing electrophile under basic conditions (e.g., triethylamine or K₂CO₃). Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact reaction efficiency. For example, highlights similar piperidine derivatives synthesized via sulfonylation or amidation, emphasizing stoichiometric control of reagents like 4-methoxyphenylsulfonyl chloride . Post-synthesis, purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the methoxy group (~δ 3.3 ppm) and piperidine protons (δ 1.5–2.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z calculated for C₁₃H₁₉ClN₂O₂: 270.76) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in for a related piperidine-carboxamide compound .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, particularly for hydrochloride salts prone to decomposition above 200°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, as hydrochloride salts may release HCl vapor under heat .
  • Storage: Store in airtight containers at −20°C, away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

Methodological Answer: Yield optimization requires systematic parameter screening:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl₂) for amidation .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine intermediates, while dichloromethane minimizes side reactions .
  • Reaction Monitoring: Use thin-layer chromatography (TLC) or in situ IR spectroscopy to track intermediate formation and adjust reaction times .
  • Statistical Design: Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, molar ratios) and interactions .

Q. How can contradictions in reported toxicological data for piperidine derivatives be resolved?

Methodological Answer: Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) often arise from:

  • Model Systems: Compare in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent LD₅₀ studies) data to assess translational relevance .
  • Dose-Dependency: Conduct dose-response studies to distinguish threshold effects, as low-dose stimulation (hormesis) may mask toxicity .
  • Metabolite Analysis: Use LC-MS to identify reactive metabolites (e.g., N-oxides) that may contribute to hepatotoxicity .

Q. What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer:

  • pH Buffering: Maintain solutions at pH 4–6 to prevent hydrolysis of the carboxamide group. Citrate or phosphate buffers are preferred .
  • Lyophilization: Freeze-dry the compound to enhance shelf life, with residual moisture <1% to avoid HCl liberation .
  • Antioxidants: Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit oxidation of the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxypiperidine-4-carboxamide hydrochloride
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N-methoxypiperidine-4-carboxamide hydrochloride

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